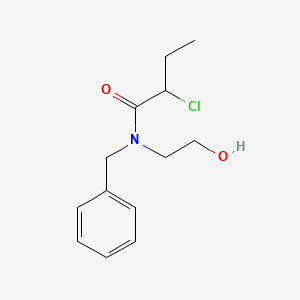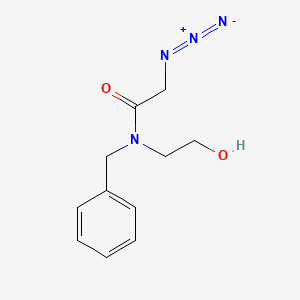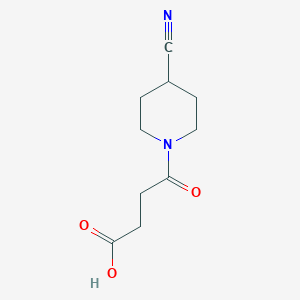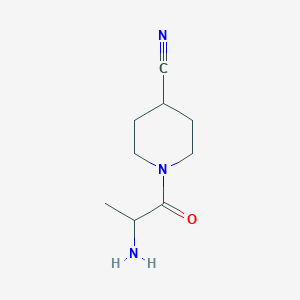![molecular formula C10H14N2O4 B1479041 3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid CAS No. 2098104-23-3](/img/structure/B1479041.png)
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a pyrrole ring fused to a pyridine nucleus . The molecular formula is C11H16N2O4 , and the molecular weight is 240.256 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.256 . It has a boiling point of 459.8±45.0 °C at 760 mmHg . The density is 1.3±0.1 g/cm3 , and it has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and characterization of pyrrolo[3,4-c]pyridine derivatives have been a subject of study, demonstrating methodologies for constructing these compounds, which are of interest due to their potential biological activities. For instance, researchers have developed synthetic pathways to produce pyrrolo[3,4-c]pyridine-2-carboxylic acids and their derivatives, highlighting the versatility of these compounds for further chemical modifications (Bencková & Krutošíková, 1997).
Studies on hydrogen bonding in related compounds, like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, have provided insights into the molecular interactions that influence the structure and properties of these compounds. This research contributes to understanding the structural aspects that could affect the biological activities of pyrrolo[3,4-c]pyridine derivatives (Dobbin et al., 1993).
The development of novel synthetic approaches for polysubstituted pyrroles, incorporating propanoic acid fragments, underscores the potential for creating a wide range of derivatives for further evaluation of their scientific and therapeutic applications (Kolos & Chechina, 2019).
Potential Applications
The exploration of three-component reactions involving α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides has led to the creation of functionalized pyrrolo[3,4-a]pyrrolizines and related structures. These compounds exhibit good yields and high diastereoselectivity, suggesting potential applications in medicinal chemistry and as intermediates in organic synthesis (Chen et al., 2016).
Research on the transformation of diazaspiro[4.4]nonanes to furo[3,4-c]pyridines and pyrrolo[3,4-c]pyrroles has unveiled routes to obtain fused heterocycles. These findings open avenues for the synthesis of novel compounds with potential bioactive properties (Fedoseev et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8(14)2-4-12-3-1-6-7(5-12)10(16)11-9(6)15/h6-7H,1-5H2,(H,13,14)(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWQFZCCQHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)
![8-(Hydroxymethyl)-6-prolyl-6-azaspiro[3.4]octane](/img/structure/B1478960.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)
![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)




![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)
